Allyl phenyl selenide
Overview
Description
Allyl phenyl selenide is an organoselenium compound . Organoselenium compounds are chemical compounds containing carbon-to-selenium chemical bonds . Selenium belongs with oxygen and sulfur to the group 16 elements or chalcogens, and similarities in chemistry are to be expected . Organoselenium compounds are found at trace levels in ambient waters, soils, and sediments .
Synthesis Analysis
A series of bifunctional phosphine compounds promising as γ-functionalized phosphine ligand precursors are conveniently synthesized by the radical addition of diphenylphosphine oxide (Ph2P(O)H) to allylic compounds under photoirradiation . This compound was obtained from allyl (2-(2-hydroxyethoxy)phenyl) selenide through a series of oxidation and [2, 3]-sigmatropic rearrangement steps .
Molecular Structure Analysis
Selenium can exist with oxidation state −2, +2, +4, +6. Se (II) is the dominant form in organoselenium chemistry . Down the group 16 column, the bond strength becomes increasingly weaker (234 kJ/mol for the C−Se bond and 272 kJ/mol for the C−S bond) and the bond lengths longer (C−Se 198 pm, C−S 181 pm, and C−O 141 pm) .
Physical and Chemical Properties Analysis
Organoselenium compounds are more nucleophilic than the corresponding sulfur compounds and also more acidic . The pKa values of XH2 are 16 for oxygen, 7 for sulfur, and 3.8 for selenium .
Scientific Research Applications
Mass Spectrometry Analysis : A study on the mass spectra of allyl aryl selenides, including allyl phenyl selenide, revealed abundant molecular ions and fragment ions containing selenium. The M - SeH, M - CH(3), and M - C(2)H(4) ions were specific to the electron impact mass spectrum of this compound, attributed to a Claisen rearrangement in the mass spectrometer source (Prabhakar et al., 1999).
Preparation of Allyl and Homoallyl Amines : this compound was used in organoselenium chemistry to prepare allyl and homoallyl amines through aminomethylation. This process involved metalation and tri-n-butylstannylation, followed by reaction with various immonium electrophiles (Reich et al., 1984).
Oxidative Addition to Palladium(0) : this compound was studied in the context of oxidative addition to palladium(0), forming binuclear complexes. This research provided insights into the interactions of organoselenium compounds with transition metals (Yamamoto et al., 1983).
Interstrand Cross-Link Formation in RNA : A study demonstrated the use of a phenyl selenide derivative of 5-methyluridine in RNA oligonucleotides. The phenyl selenide was converted to an electrophilic, allylic phenyl seleneate, which was useful in synthesizing oligonucleotide conjugates and forming interstrand cross-links in duplex RNA (Sloane & Greenberg, 2014).
Synthesis of Pyrrolidines : N-Allyl-beta-aminoalkyl phenyl selenides were prepared for the study of diastereoselectivity in radical cyclization, leading to the synthesis of pyrrolidines. Different N-protective groups were used to control the selectivity of the cyclization process (Besev & Engman, 2000).
Iridium-Catalyzed Allylic Alkylations : this compound was used in iridium-catalyzed allylic substitutions, producing linear allyl phenyl selenides. This study contributed to the field of organometallic chemistry and catalysis (Cui et al., 2012).
Mechanism of Action
Reactive oxygen species (ROS)-responsive prodrugs have received significant attention due to their capacity to target tumors to relieve the side effects caused by chemotherapy . A series of novel H2O2-activated theranostic prodrugs (CPTSe1-CPTSe7) were developed containing allyl phenyl selenide moieties as H2O2 acceptors .
Future Directions
Properties
IUPAC Name |
prop-2-enylselanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVAUOKQFBXKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Se]C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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